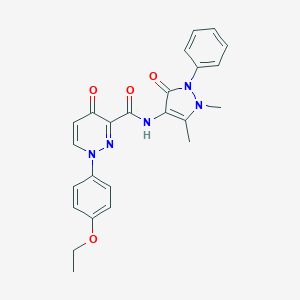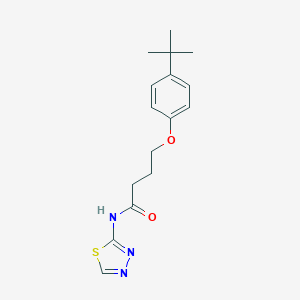![molecular formula C17H22N2O5S3 B253805 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B253805.png)
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide is a complex organic compound belonging to the class of sulfonamides This compound is characterized by the presence of a thiazinane ring, a methoxy group, and a thienyl ethyl group attached to a benzenesulfonamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the methoxy and thienyl ethyl groups. One common method involves the reaction of a suitable benzenesulfonamide precursor with a thiazinane derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy and thienyl ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide: Similar structure but lacks the methoxy and thienyl ethyl groups.
2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid: Contains a chloro group instead of the methoxy and thienyl ethyl groups.
Uniqueness
The uniqueness of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H22N2O5S3 |
|---|---|
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
5-(1,1-dioxothiazinan-2-yl)-2-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O5S3/c1-24-16-7-6-14(19-10-2-3-12-26(19,20)21)13-17(16)27(22,23)18-9-8-15-5-4-11-25-15/h4-7,11,13,18H,2-3,8-10,12H2,1H3 |
Clave InChI |
DSTRVAVPSWERCF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2CCCCS2(=O)=O)S(=O)(=O)NCCC3=CC=CS3 |
SMILES canónico |
COC1=C(C=C(C=C1)N2CCCCS2(=O)=O)S(=O)(=O)NCCC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide](/img/structure/B253722.png)
![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide](/img/structure/B253723.png)
![2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B253726.png)

![6-amino-7-(1-ethyl-1H-benzimidazol-2-yl)-5-(phenylamino)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B253733.png)
![N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B253736.png)

![4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide](/img/structure/B253739.png)
![2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B253740.png)
![3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline](/img/structure/B253741.png)
![2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B253743.png)
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B253745.png)

![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B253750.png)
